molecular formula C5H10N2 B180030 2,6-Diazaspiro[3.3]heptane CAS No. 174-77-6

2,6-Diazaspiro[3.3]heptane

Cat. No.: B180030
CAS No.: 174-77-6
M. Wt: 98.15 g/mol
InChI Key: UDSAJFSYJMHNFI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diazaspiro[3.3]heptane typically involves the use of azabicyclo[1.1.0]butyl intermediates. A robust and mild flow technology-assisted two-step protocol has been developed for its synthesis . The process begins with the formation of the highly strained azabicyclo[1.1.0]butane, which undergoes electrophile-induced spirocyclization to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of this compound has been demonstrated through arene amination reactions. These reactions yield a variety of N-Boc-N’-aryl-2,6-Diazaspiro[3.3]heptanes, showcasing the compound’s utility as a structural surrogate of piperazine .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diazaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Diazaspiro[3.3]heptane has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,6-Diazaspiro[3.3]heptane is unique due to its spirocyclic structure and the presence of two nitrogen atoms. Similar compounds include:

The uniqueness of this compound lies in its ability to enhance drug-likeness and target selectivity due to its rigid and predictable vectorization .

Properties

IUPAC Name

2,6-diazaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-5(2-6-1)3-7-4-5/h6-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSAJFSYJMHNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617011
Record name 2,6-Diazaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174-77-6
Record name 2,6-Diazaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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